3-(4-Bromo-2-chlorophenoxy)oxetane
Overview
Description
3-(4-Bromo-2-chlorophenoxy)oxetane is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol It features an oxetane ring, which is a four-membered cyclic ether, substituted with a 4-bromo-2-chlorophenoxy group
Scientific Research Applications
3-(4-Bromo-2-chlorophenoxy)oxetane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenoxy)oxetane typically involves the reaction of 4-bromo-2-chlorophenol with an oxetane derivative under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromo-2-chlorophenol reacts with oxetane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenoxy)oxetane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the oxetane ring.
Coupling reactions: It can participate in Suzuki-Miyaura or other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyoxetanes, while oxidation can produce quinones or other oxidized phenolic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)oxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-fluorophenoxy)oxetane
- 3-(4-Chloro-2-fluorophenoxy)oxetane
- 3-(4-Bromo-2-methylphenoxy)oxetane
Uniqueness
3-(4-Bromo-2-chlorophenoxy)oxetane is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSKGFNOCRJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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